2,6-Dimethyloxane-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethyloxane-4-thiol is an organic compound with the molecular formula C₇H₁₄OS. It is a thiol derivative of oxane, characterized by the presence of a sulfur atom bonded to a carbon atom in the oxane ring. This compound is known for its distinctive sulfur-containing functional group, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyloxane-4-thiol typically involves the nucleophilic substitution reaction of an appropriate oxane derivative with a thiol reagent. One common method is the reaction of 2,6-dimethyloxane with hydrogen sulfide (H₂S) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyloxane-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the thiol group can yield the corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups in organic molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often involve bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO₃H).
Reduction: Corresponding sulfides (R-S-R).
Substitution: Various substituted oxane derivatives depending on the reactants used.
Scientific Research Applications
2,6-Dimethyloxane-4-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethyloxane-4-thiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. The sulfur atom in the thiol group is highly nucleophilic, allowing it to participate in various chemical reactions. In biological systems, the thiol group can interact with proteins and enzymes, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethyloxane-4-ol: An alcohol derivative with similar structural features but different reactivity due to the hydroxyl group.
2,6-Dimethyloxane-4-one: A ketone derivative with distinct chemical properties and reactivity.
2,6-Dimethyloxane-4-amine: An amine derivative with unique reactivity due to the amino group.
Uniqueness
2,6-Dimethyloxane-4-thiol is unique due to its thiol group, which imparts distinct chemical properties and reactivity compared to its alcohol, ketone, and amine counterparts. The presence of sulfur in the thiol group allows for specific interactions and reactions that are not possible with other functional groups.
Properties
Molecular Formula |
C7H14OS |
---|---|
Molecular Weight |
146.25 g/mol |
IUPAC Name |
2,6-dimethyloxane-4-thiol |
InChI |
InChI=1S/C7H14OS/c1-5-3-7(9)4-6(2)8-5/h5-7,9H,3-4H2,1-2H3 |
InChI Key |
FQXLSQQZCJKEQV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(O1)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.